

# An In-depth Technical Guide to *tert*-Butyl 4-bromo-2-nitrobenzoate

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## Compound of Interest

Compound Name: *tert*-Butyl 4-bromo-2-nitrobenzoate

Cat. No.: B153383

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of ***tert*-butyl 4-bromo-2-nitrobenzoate**, a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes relevant spectral data and safety information. The guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their work.

## Introduction

***tert*-Butyl 4-bromo-2-nitrobenzoate** (CAS Number: 890315-72-7) is a substituted aromatic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents.<sup>[1][2]</sup> Its bifunctional nature, possessing both a reactive bromine atom and a nitro group, allows for diverse chemical modifications. The bromine atom can participate in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for further functionalization. This guide aims to consolidate the available technical information on this compound to facilitate its effective use in research and development.

## Chemical and Physical Properties

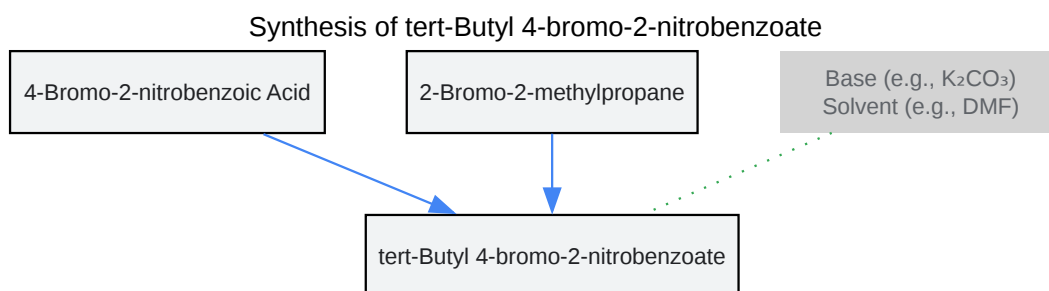
A summary of the key chemical and physical properties of **tert-butyl 4-bromo-2-nitrobenzoate** is presented in the table below. While some specific physical properties like melting and boiling points are not readily available in the literature, predicted values and data for analogous compounds are provided for estimation.

Property	Value	Reference(s)
CAS Number	890315-72-7	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>11</sub> H <sub>12</sub> BrNO <sub>4</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	302.12 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Not specified (likely a solid)	
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	
Solubility	Soluble in common organic solvents	
Storage	Sealed in dry, Room Temperature	<a href="#">[1]</a>

## Synthesis

The primary synthetic route to **tert-butyl 4-bromo-2-nitrobenzoate** involves the esterification of 4-bromo-2-nitrobenzoic acid with a tert-butyl source, such as 2-bromo-2-methylpropane.[\[2\]](#)  
[\[3\]](#)

## General Reaction Scheme



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Caption: General synthesis of **tert**-Butyl 4-bromo-2-nitrobenzoate.

## Detailed Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of **tert**-butyl 4-bromo-2-nitrobenzoate is not widely published, a general procedure can be adapted from the synthesis of similar esters. The following is a representative protocol based on the esterification of a carboxylic acid with an alkyl halide.

Materials:

- 4-Bromo-2-nitrobenzoic acid (1.0 eq)
- 2-Bromo-2-methylpropane (1.2 eq)
- Potassium carbonate ( $K_2CO_3$ ) (2.0 eq)
- N,N-Dimethylformamide (DMF)

Procedure:

- To a solution of 4-bromo-2-nitrobenzoic acid in DMF, add potassium carbonate.
- Add 2-bromo-2-methylpropane to the mixture.

- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, pour the mixture into water and extract with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure **tert-butyl 4-bromo-2-nitrobenzoate**.

## Spectroscopic Data

Specific spectroscopic data for **tert-butyl 4-bromo-2-nitrobenzoate** is not readily available in public databases. However, the expected spectral characteristics can be inferred from the analysis of structurally similar compounds.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the tert-butyl group. The aromatic protons will appear as a complex multiplet in the downfield region (typically  $\delta$  7.5-8.5 ppm). The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region (typically  $\delta$  1.5-1.6 ppm).

### <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the aromatic carbons, the ester carbonyl carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo and nitro substituents.

### Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

- C=O stretch (ester):  $\sim 1720\text{-}1740\text{ cm}^{-1}$
- NO<sub>2</sub> stretch (asymmetric and symmetric):  $\sim 1530\text{ cm}^{-1}$  and  $\sim 1350\text{ cm}^{-1}$
- C-O stretch (ester):  $\sim 1250\text{-}1300\text{ cm}^{-1}$  and  $\sim 1100\text{-}1150\text{ cm}^{-1}$
- C-Br stretch:  $\sim 500\text{-}600\text{ cm}^{-1}$

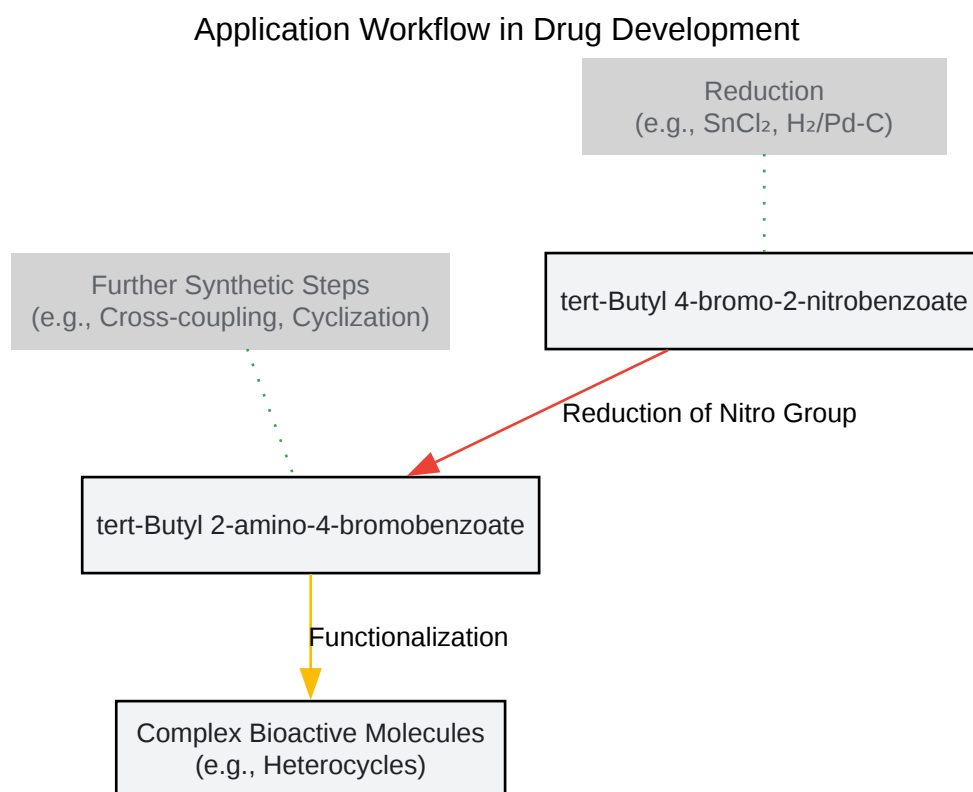
## Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak ( $M^+$ ) and a characteristic  $M+2$  peak of nearly equal intensity due to the presence of the bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes).

Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic fragments.

## Applications in Drug Development

**tert-Butyl 4-bromo-2-nitrobenzoate** is a key intermediate in the synthesis of more complex molecules with potential biological activity.<sup>[2]</sup> A primary application is its use in the preparation of 2-amino-4-bromobenzoate derivatives.<sup>[2]</sup> This transformation is typically achieved through the reduction of the nitro group to an amine. These amino-bromo-benzoate scaffolds are versatile precursors for the synthesis of various heterocyclic compounds and other complex organic molecules that are of interest in drug discovery programs.



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Caption: Synthetic utility in drug development.

## Safety and Handling

While a specific safety data sheet (SDS) for **tert-butyl 4-bromo-2-nitrobenzoate** is not widely available, information from structurally related compounds suggests that it should be handled with care. Similar brominated and nitrated aromatic compounds are often classified as irritants to the skin, eyes, and respiratory system.[5] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the supplier's SDS.

## Conclusion

**tert-Butyl 4-bromo-2-nitrobenzoate** is a valuable synthetic intermediate with significant potential in the field of pharmaceutical research and development. This technical guide has provided a consolidated resource of its known properties, a representative synthetic protocol, and its applications. Further research to fully characterize its physical and spectral properties would be beneficial to the scientific community.

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- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl 4-bromo-2-nitrobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153383#tert-butyl-4-bromo-2-nitrobenzoate-cas-number-and-properties]

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